

Boc-Pyr-Oet: A Comprehensive Technical Guide on a Key Pharmaceutical Intermediate

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Abstract: This technical guide provides an in-depth analysis of **Boc-Pyr-Oet** (Boc-L-pyroglutamic acid ethyl ester), a significant chiral building block in modern medicinal chemistry and pharmaceutical development. The document elucidates the chemical structure, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores the compound's critical role as a pharmaceutical intermediate in the synthesis of various therapeutic agents, including Hepatitis C virus (HCV) protease inhibitors and renin inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering structured data, detailed experimental methodologies, and visual representations of key synthetic and logical pathways to facilitate its application.

Chemical Identity and Physicochemical Properties

Boc-Pyr-Oet, systematically named 1-(1,1-Dimethylethyl) 2-ethyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate, is an N-tert-butoxycarbonyl (Boc) protected ethyl ester derivative of L-pyroglutamic acid.[1][2][3] The presence of the Boc protecting group is crucial for its utility in multi-step organic synthesis, as it stabilizes the amino group, preventing unwanted reactions and allowing for controlled, regioselective chemistry.[3][4] This compound serves as a vital chiral intermediate for synthesizing complex molecules.[5][6]

The key physicochemical properties of **Boc-Pyr-Oet** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
CAS Number	144978-12-1	[3][5][6][7]
Molecular Formula	C12H19NO5	[3][5][6][7]
Molecular Weight	257.28 g/mol	[2][3][6][7]
Appearance	White to off-white solid/crystalline powder	[3][5][8][9]
Melting Point	52.0 to 74 °C (range reported across sources)	[3][5][8][9][10]
Density	1.182 - 1.2 ± 0.1 g/cm ³	[5][8][9][10]
Boiling Point	~375.0 °C at 760 mmHg (Predicted)	[8][9][10]
Flash Point	~180.6 °C (Predicted)	[8][10]
Solubility	Soluble in methanol, ethanol, chloroform; slightly soluble in water.[5]	[5]
Purity	Typically ≥97% to 99%+	[3][7][9][10]
SMILES	CCOC(=0) [C@@H]1CCC(=0)N1C(=0)0 C(C)(C)C	[6][11]

Synthesis of Boc-Pyr-Oet: Experimental Protocol

The synthesis of **Boc-Pyr-Oet** is generally achieved through a two-step process starting from L-pyroglutamic acid: (1) Esterification of the carboxylic acid group and (2) N-protection of the lactam nitrogen with a Boc group.[1][5]

Step 1: Synthesis of Ethyl L-pyroglutamate (Esterification)

This step involves the conversion of L-pyroglutamic acid to its corresponding ethyl ester.

Materials:



- L-pyroglutamic acid
- Absolute ethanol
- Thionyl chloride (SOCl₂) or a suitable acid catalyst
- Sodium bicarbonate (for neutralization)
- Dichloromethane (for extraction)
- Methodology:
 - To a dry reaction vessel, add absolute ethanol and cool the vessel to approximately 0-5 °C using an ice bath.
 - Slowly add thionyl chloride to the cooled ethanol with stirring.
 - Once the addition of thionyl chloride is complete, add L-pyroglutamic acid portion-wise, maintaining the low temperature.
 - Allow the reaction mixture to stir at a controlled temperature (e.g., 5-10 °C) for several hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).[12]
 - Upon completion, carefully neutralize the excess acid by adding sodium bicarbonate until effervescence ceases.
 - Perform an extraction using dichloromethane to isolate the ethyl L-pyroglutamate product.
 - The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ethyl Lpyroglutamate.

Step 2: N-Boc Protection

This step introduces the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of the pyroglutamate ring.

Materials:



- Ethyl L-pyroglutamate (from Step 1)
- Di-tert-butyl dicarbonate (Boc₂O)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane or Acetonitrile as solvent
- · Methodology:
 - Dissolve the ethyl L-pyroglutamate in dichloromethane in a reaction flask.[1]
 - Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the solution.[1][13]
 - Add di-tert-butyl dicarbonate (Boc₂O) to the mixture. The molar ratio of ethyl Lpyroglutamate to Boc₂O is typically around 1:1.2 to 1:1.5.[14]
 - Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.[1][12]
 - Upon reaction completion, the mixture is typically washed with a weak acid solution and brine, dried over an anhydrous salt, and concentrated.
 - The resulting crude product, Boc-Pyr-Oet, can be purified using methods such as column chromatography or recrystallization to achieve high purity.[5]

Applications in Drug Development and Medicinal Chemistry

Boc-Pyr-Oet is a valuable building block in the pharmaceutical industry due to its chiral nature and the presence of the versatile Boc protecting group.[3][5] Its primary application is as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][9]

- HCV Protease Inhibitors: It is a crucial starting material for synthesizing inhibitors of the Hepatitis C virus protease, an important target for antiviral therapies.[1][3][9]
- Renin Inhibitors: The compound is utilized in the development of alkyl renin inhibitors, which are investigated for the treatment of hypertension.[3][9]



- Other Therapeutic Agents: Boc-Pyr-Oet is an intermediate in the synthesis of drugs such as
 Avibactam (a β-lactamase inhibitor), Velpatasvir (an HCV NS5A inhibitor), and CETP
 inhibitors (for dyslipidemia).[1][9]
- Peptide Synthesis: As a protected amino acid derivative, it is used in peptide synthesis to introduce a constrained pyroglutamate moiety into peptide chains, which can influence their conformation and biological activity.[5][10]

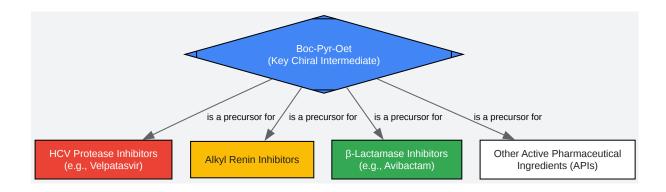
Visualizing Key Pathways and Relationships

To better illustrate the core processes and applications discussed, the following diagrams have been generated using the Graphviz DOT language.



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Caption: Synthetic workflow for **Boc-Pyr-Oet** from L-pyroglutamic acid.



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Caption: Role of **Boc-Pyr-Oet** as an intermediate in drug synthesis.

Safety, Handling, and Storage



For safe handling of **Boc-Pyr-Oet** in a laboratory or manufacturing setting, standard precautions for chemical reagents should be observed.

- Handling: Use in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat to avoid contact with skin and eyes. [8] Avoid the formation of dust and aerosols.[8]
- Storage: The compound should be stored in a tightly sealed container in a dry, dark place at room temperature to ensure its stability.[9][10]
- Transportation: Boc-Pyr-Oet is typically transported in accordance with local regulations for non-hazardous or hazardous materials, depending on the specific classification.[5]

Conclusion

Boc-Pyr-Oet (Boc-L-pyroglutamic acid ethyl ester) is a highly valuable and versatile compound in the field of organic and medicinal chemistry.[5] Its defined stereochemistry, coupled with the stability afforded by the Boc protecting group, makes it an essential building block for the synthesis of numerous complex pharmaceutical agents.[3][5] The straightforward and scalable synthetic protocols further enhance its utility. This guide provides the core technical information required by researchers and drug development professionals to effectively utilize **Boc-Pyr-Oet** in their synthetic endeavors.

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